

Application Note: Scalable Reaction Conditions for 1,2-Benzisoxazole Ring Formation

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Compound of Interest

Compound Name: *3-Methylbenzo[d]isoxazole-5-carbonitrile*

CAS No.: 267875-57-0

Cat. No.: B1648317

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Executive Summary

The 1,2-benzisoxazole scaffold is a pharmacophore of critical importance in modern medicinal chemistry, serving as the core structural motif in blockbuster antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). While bench-scale synthesis often utilizes diverse oxidative cyclizations, scalable manufacturing is frequently bottlenecked by three factors: thermal hazards of hydroxylamine reagents, control of exothermic cyclizations, and the strict requirement for geometric isomer purity (Z/E selectivity).

This guide details two robust, scalable protocols for constructing the 1,2-benzisoxazole ring. We prioritize methods that minimize thermal runaway risks and maximize atom economy, moving beyond academic curiosity to field-proven process chemistry.

Strategic Analysis of Synthetic Routes

For scale-up (>1 kg), the selection of the synthetic route is dictated by safety profiles and raw material availability.

Feature	Route A: Oxime-Based SNAr Cyclization	Route B: Cu-Catalyzed Annulation
Mechanism	Nucleophilic aromatic substitution on activated oximes.	Copper-catalyzed C-N or C-O bond formation.[1]
Scalability	High. Industry standard for Risperidone/Zonisamide.	Moderate. Excellent for complex substrates; catalyst removal required.
Key Reagents	Hydroxylamine HCl, Acetic Anhydride, Base (, -BuOK).	CuI, Ligands (Phenanthroline), Aryl halides.
Primary Risk	Thermal instability of hydroxylamine; Beckmann rearrangement.	Heavy metal contamination (ICH Q3D limits).
Cost	Low (Commodity chemicals).	Moderate (Catalyst/Ligand costs).

Critical Process Parameters (CPPs) & Safety

Hydroxylamine Handling

Free hydroxylamine is thermodynamically unstable and can decompose explosively.

- Protocol Rule: Always generate hydroxylamine in situ from Hydroxylamine Hydrochloride () or Sulfate.
- Monitoring: Ensure reaction temperature does not exceed 80°C during oximation to prevent disproportionation.

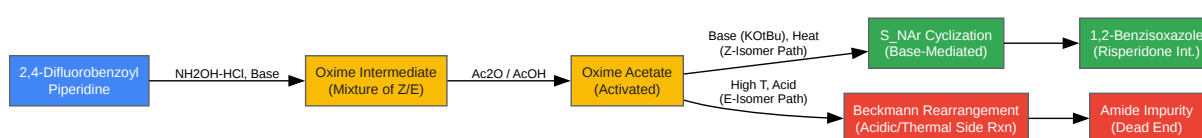
The "Z/E" Isomer Checkpoint

The cyclization of 2-hydroxyaryl/2-haloaryl oximes is stereospecific. Only the (Z)-isomer (where the -OH is close to the aryl ring) can cyclize.[2] The (E)-isomer is geometrically locked out.

- Impact: Failure to enrich the (Z)-isomer results in stalled reactions or diversion into the Beckmann Rearrangement (amide formation).
- Solution: Acylation of the oxime often allows for selective crystallization of the desired isomer or lowers the energy barrier for isomerization-cyclization.

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the desired cyclization and the unwanted rearrangement.



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Caption: Mechanistic divergence in benzisoxazole synthesis. Control of pH and temperature is vital to avoid the Beckmann rearrangement.

Detailed Protocol 1: The "Process" Route (Oxime Activation)

Target: 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole (Risperidone Intermediate). Scale: 100 g input (Scalable to kg).

Phase A: Oximation & Activation

- Reactor Setup: 2L Jacketed Glass Reactor with overhead stirring (250 rpm) and reflux condenser.
- Charge:

- 4-(2,4-difluorobenzoyl)piperidine HCl (100 g, 0.38 mol).
- Ethanol (500 mL) or Methanol (Process specific).
- Hydroxylamine Hydrochloride (32 g, 0.46 mol, 1.2 eq).
- Sodium Acetate (38 g, 1.2 eq) to buffer.
- Reaction: Heat to Reflux (78°C) for 4–6 hours. Monitor via HPLC (Target: <2% Ketone).
- Workup: Cool to 25°C. The oxime often precipitates. If not, concentrate volume by 50% and add water. Filter solids.
- Activation (Critical Step): Suspend the wet oxime cake in Acetic Anhydride (300 mL). Heat to 50°C for 2 hours. This converts the oxime () to the oxime acetate (), which is a better leaving group and facilitates Z/E isomerization.
- Isolation: Cool to 0°C. The (Z)-Oxime Acetate preferentially crystallizes. Filter and dry.

Phase B: Base-Mediated Cyclization

- Solvent Selection: DMF or DMAc are standard, but NMP (N-methyl-2-pyrrolidone) is preferred for higher thermal stability.
- Charge:
 - (Z)-Oxime Acetate intermediate (from Phase A).
 - NMP (5 Vol).
 - Base: Potassium Carbonate (, 2.0 eq) for milder conditions, or Potassium tert-butoxide (-BuOK, 1.1 eq) for rapid reaction.
- Reaction:

- If using Carbonate: Heat to 85–90°C for 12 hours.
- If using Alkoxide: Heat to 40–50°C for 2 hours (Exothermic! Control dosing).
- Quench: Pour reaction mixture into Ice Water (10 Vol). The product is lipophilic and will precipitate.
- Purification: Recrystallize from Isopropanol (IPA).

Yield Expectation: 75–85% overall. Purity: >99.5% (HPLC).

Detailed Protocol 2: Copper-Catalyzed Annulation

Target: 3-Substituted-1,2-benzisoxazoles from 2-haloaryl ketoximes. Application: When the SNAr substrate lacks activating groups (fluorine/nitro).

Methodology

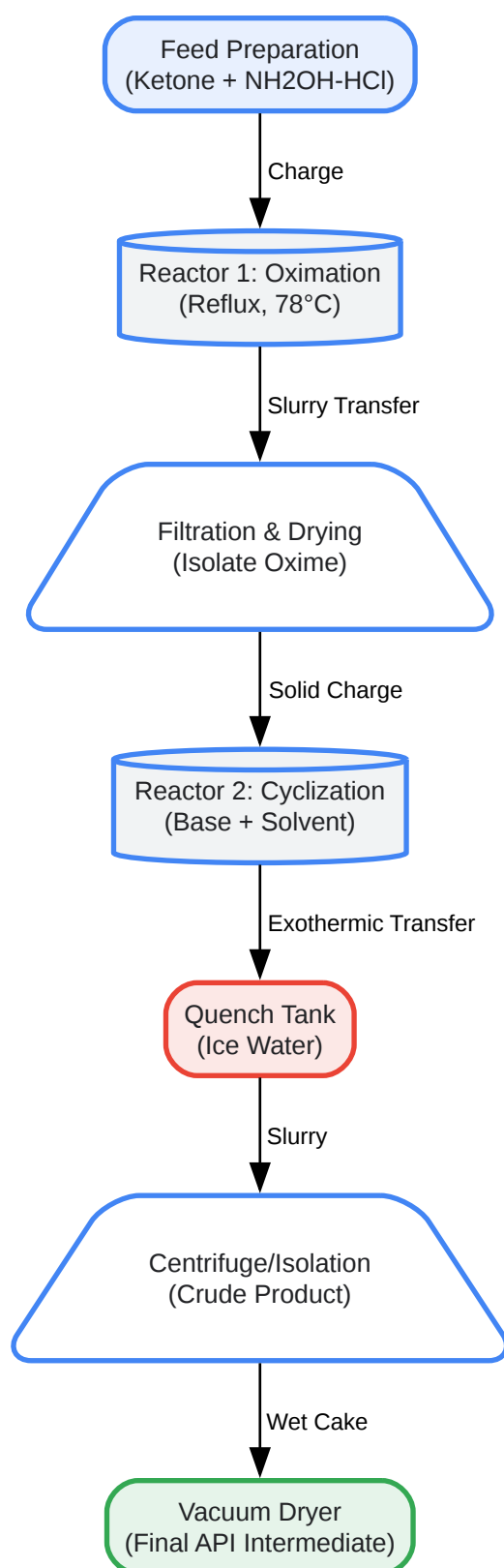
This method utilizes a Cu(I) catalyst to promote intramolecular C-O bond formation under milder conditions than the SNAr route.

- Substrate: 2-Bromophenyl ketoxime (50 g).
- Catalyst System:
 - CuI (Copper Iodide): 5 mol%.
 - Ligand: 1,10-Phenanthroline (10 mol%).
 - Base:
(2.0 eq).
- Solvent: 1,4-Dioxane or Toluene (degassed).
- Procedure:
 - Charge solid reagents into the reactor under

purge.

- Add degassed solvent.
- Heat to 100°C for 18 hours.
- Workup:
 - Cool to RT. Filter through a pad of Celite to remove inorganic salts and bulk copper.
 - Concentrate filtrate.
 - Scavenging: Treat residue with SiliaMetS® Thiol or charcoal to remove residual Cu (<10 ppm target).
 - Crystallize from Heptane/EtOAc.

Process Workflow & Equipment Diagram



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Caption: Unit operation workflow for the scalable production of benzisoxazole intermediates.

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Low Yield (<50%)	Beckmann Rearrangement competition.	Check reaction temperature; ensure conditions are basic (pH > 10). Avoid acidic workups.
High Impurity (Amide)	Wrong Oxime Isomer (E-isomer).	Ensure activation step (acetylation) is complete; this facilitates Z/E equilibration.
Residual Copper (Protocol 2)	Inefficient catalyst removal.	Use specific scavengers (Thiol-modified silica) or wash with aqueous EDTA/NH ₄ OH.
Color Issues (Yellowing)	Oxidation of phenols/amines. [3]	Degas solvents thoroughly (sparge); add antioxidant (e.g., BHT) if permissible.

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